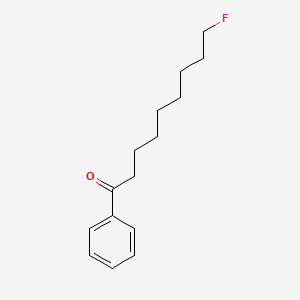
Nonanophenone, 9-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanophenone, 9-fluoro- is a fluorinated aromatic ketone. This compound is characterized by the presence of a fluorine atom attached to the ninth carbon of the nonanophenone structure. Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity compared to their non-fluorinated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of nonanophenone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Nonanophenone, 9-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nonanophenone, 9-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nonanophenone, 9-fluoro- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced stability and bioavailability.
Industry: Nonanophenone, 9-fluoro- is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Nonanophenone, 9-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of certain biological processes .
Comparison with Similar Compounds
Nonanophenone: The non-fluorinated counterpart of Nonanophenone, 9-fluoro-.
Fluorobenzophenone: Another fluorinated aromatic ketone with similar properties.
Fluorenone: A structurally related compound with a different substitution pattern .
Uniqueness: Nonanophenone, 9-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
326-52-3 |
|---|---|
Molecular Formula |
C15H21FO |
Molecular Weight |
236.32 g/mol |
IUPAC Name |
9-fluoro-1-phenylnonan-1-one |
InChI |
InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2 |
InChI Key |
ITVSHYJKAJROEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



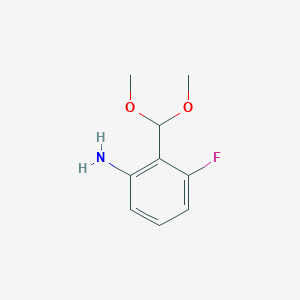
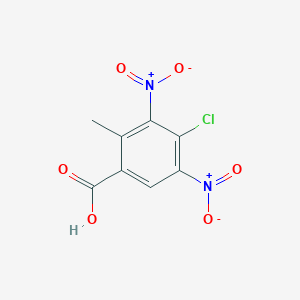

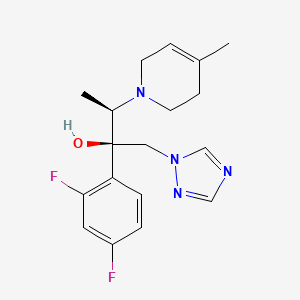
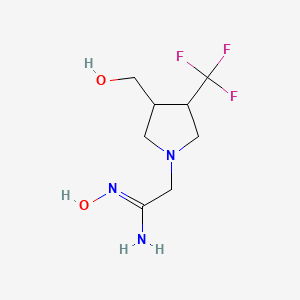
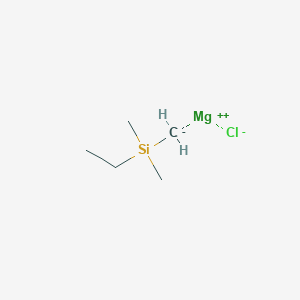
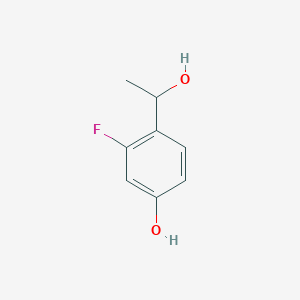
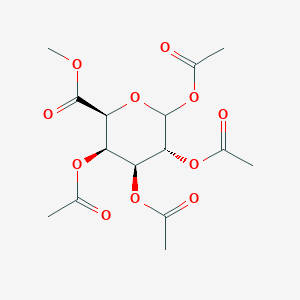
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)
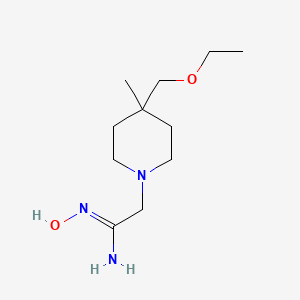

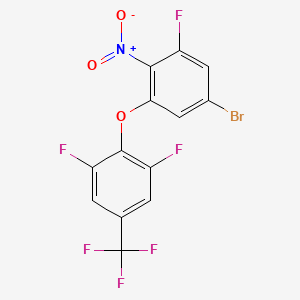
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
